

Spectroscopic Profile of Abieslactone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Abieslactone

Cat. No.: B15570922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Abieslactone**, a lanostane-type triterpenoid. The information presented herein is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and further investigation in research and drug development.

Mass Spectrometry (MS) Data

Mass spectrometry analysis of **Abieslactone** confirms its molecular formula and weight. Electron Impact Mass Spectrometry (EI-MS) reveals a parent peak corresponding to the molecular ion $[M]^+$.

Table 1: Mass Spectrometry Data for **Abieslactone**

Parameter	Value	Reference
Molecular Formula	C ₃₁ H ₄₈ O ₃	
Molecular Weight	468.7 g/mol	
Mass Spectrum (EI-MS)	m/z 468 $[M]^+$	

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Abieslactone** displays characteristic absorption bands corresponding to its key functional groups. The presence of a γ -lactone and a double bond are notable features.

Table 2: Infrared Spectroscopy Data for **Abieslactone**

Frequency (cm ⁻¹)	Functional Group Assignment	Reference
1745	α,β -Unsaturated γ -lactone (C=O stretching)	
1660	Alkene (C=C stretching)	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of **Abieslactone** has been reported, providing detailed insights into its complex structure. These assignments were achieved through a combination of one-dimensional and two-dimensional NMR techniques.

While the full data tables are detailed in specialized literature, a summary of the key proton NMR signals is provided below based on early reports. For a comprehensive and unambiguous assignment of all proton and carbon resonances, readers are directed to the definitive study by Tkachev (1992) in *Magnetic Resonance in Chemistry*.

Table 3: Partial ¹H NMR Spectral Data for **Abieslactone**

Signal Type	Description	Reference
C-Methyls	Six signals observed	
Vinylic Methyl	One triplet signal	
Methoxy Group	One singlet signal	
Olefinic Protons	Signals corresponding to one proton and two trisubstituted double bond protons	

Table 4: ^{13}C NMR Spectral Data for **Abieslactone**

Carbon Type	Expected Chemical Shift Range (ppm)
Carbonyl (Lactone)	~170-180
Olefinic Carbons	~100-150
Methoxy Carbon	~50-60
Aliphatic Carbons	~10-60

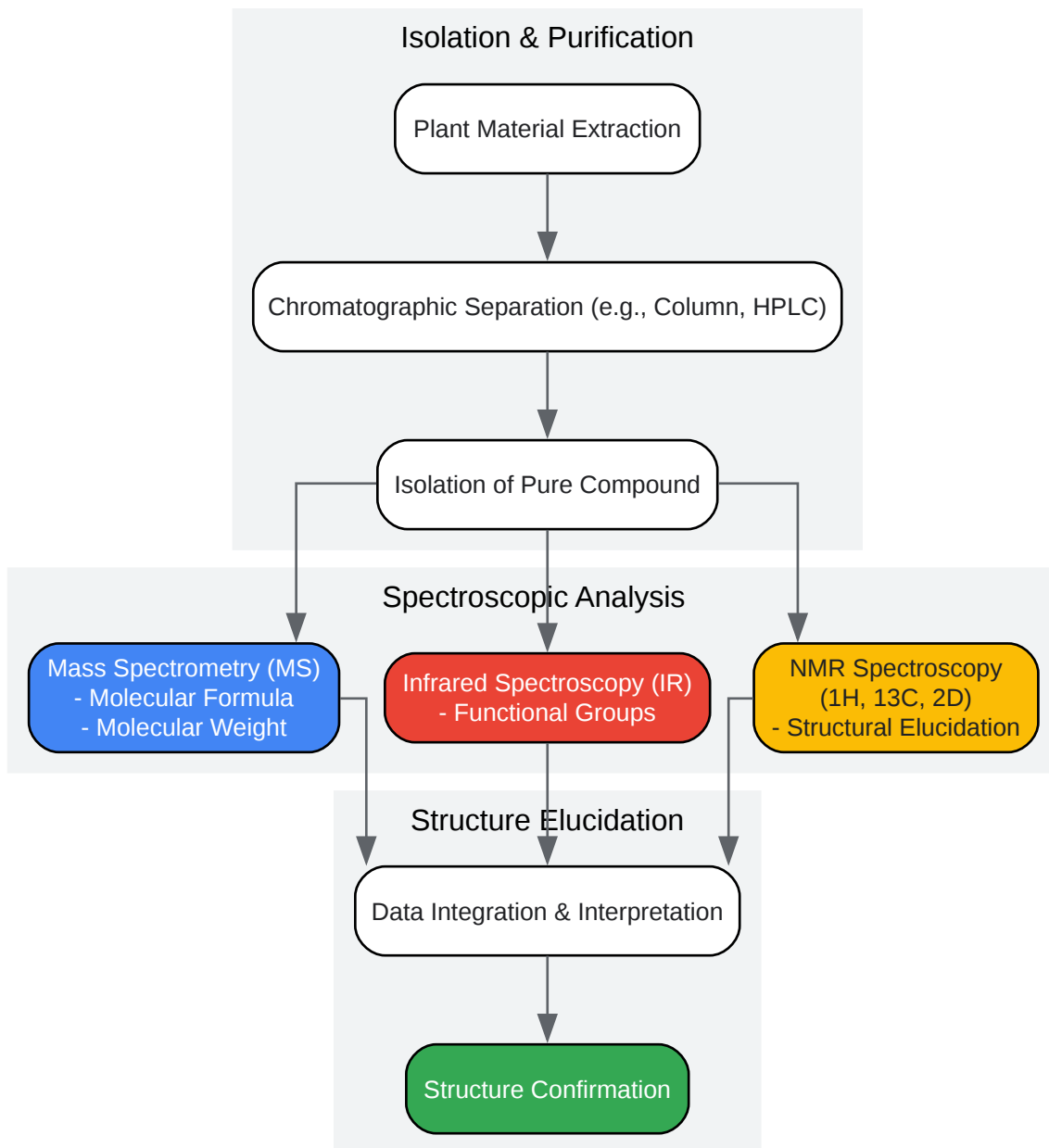
Note: For the complete and assigned ^{13}C NMR data, please refer to the specialized literature.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for natural product characterization. A general workflow for such an analysis is outlined below.

General Workflow for Spectroscopic Analysis of a Natural Product

General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and spectroscopic analysis of a natural product like **Abieslactone**.

Instrumentation and Solvents

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or higher). Deuterated chloroform (CDCl_3) is a common solvent for triterpenoids, with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for unambiguous signal assignments.
- **IR Spectroscopy:** IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or as a thin film.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

Conclusion

The collective spectroscopic data from MS, IR, and NMR provide a detailed structural profile of **Abieslactone**. This information is fundamental for its unambiguous identification and serves as a crucial reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. For in-depth NMR analysis, the work of Tkachev (1992) is the recommended primary reference.

- To cite this document: BenchChem. [Spectroscopic Profile of Abieslactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15570922#spectroscopic-data-of-abieslactone-nmr-ir-ms\]](https://www.benchchem.com/product/b15570922#spectroscopic-data-of-abieslactone-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com